molecular formula C10H14O B009635 Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) CAS No. 108162-87-4

Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)

Cat. No. B009635
M. Wt: 150.22 g/mol
InChI Key: RNXPFYQAPKWTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI), also known as norcarane ketone, is a bicyclic ketone that has been widely studied for its potential applications in various fields. This compound has a unique structure that makes it a valuable tool for scientific research.

Mechanism Of Action

The mechanism of action of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone is not well understood. However, it has been proposed that this compound may act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reaction may lead to the formation of covalent adducts, which may then interact with various biological targets.

Biochemical And Physiological Effects

Norcarane ketone has been shown to exhibit various biochemical and physiological effects. It has been reported to have antibacterial, antifungal, and antitumor activities. In addition, Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase.

Advantages And Limitations For Lab Experiments

Norcarane ketone has several advantages as a tool for scientific research. It is a stable compound that can be easily synthesized in large quantities. In addition, its unique structure makes it a valuable building block for the synthesis of various biologically active compounds. However, Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone also has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone. One potential direction is the development of new synthetic methods for the preparation of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone and its derivatives. Another direction is the investigation of the biological activities of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone and its derivatives, with the aim of developing new drugs and therapeutic agents. Finally, the use of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone as a tool for the study of various biological processes, such as enzyme inhibition and protein modification, is an area of active research.

Synthesis Methods

The synthesis of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone can be achieved through several methods, including the oxidation of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) with potassium permanganate, the reaction of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) with ozone, and the oxidation of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) with chromium trioxide. The most commonly used method is the oxidation of Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) with potassium permanganate, which yields Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone in good yields.

Scientific Research Applications

Norcarane ketone has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a chiral building block in the synthesis of various biologically active compounds, such as natural products and pharmaceuticals. In addition, Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) ketone has been used as a starting material for the synthesis of various functionalized Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI) derivatives, which have shown promising biological activities.

properties

CAS RN

108162-87-4

Product Name

Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(7-bicyclo[4.2.0]oct-6-enyl)ethanone

InChI

InChI=1S/C10H14O/c1-7(11)10-6-8-4-2-3-5-9(8)10/h8H,2-6H2,1H3

InChI Key

RNXPFYQAPKWTER-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2CCCCC2C1

Canonical SMILES

CC(=O)C1=C2CCCCC2C1

synonyms

Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl- (9CI)

Origin of Product

United States

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